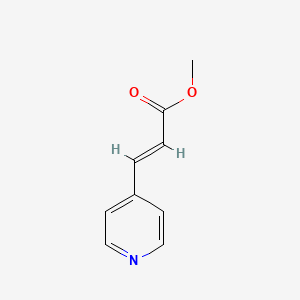

METHYL-3-(4-PYRIDYL)ACRYLATE

Description

The exact mass of the compound 4-Pyridineacrylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVKAIRVYWBGHI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274298 | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81124-49-4, 7340-34-3 | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-3-(4-pyridyl)acrylate: Properties, Structure, and Synthesis for the Research Scientist

For researchers and professionals in drug development and materials science, a comprehensive understanding of key chemical entities is paramount. This guide provides an in-depth technical overview of Methyl-3-(4-pyridyl)acrylate, a versatile heterocyclic compound with significant potential in various scientific applications. This document will delve into its chemical and physical properties, molecular structure, synthesis protocols, and known applications, offering a foundational resource for its use in research and development.

Core Chemical Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound featuring a pyridine ring linked to a methyl acrylate moiety. The most common and stable isomer is the (E)-isomer, where the pyridine ring and the methoxycarbonyl group are on opposite sides of the C=C double bond.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: Methyl (E)-3-(pyridin-4-yl)acrylate, Methyl (2E)-3-(4-pyridinyl)acrylate[1][2]

-

Molecular Formula: C₉H₉NO₂[1]

The structural arrangement of the pyridine ring and the electron-withdrawing acrylate group gives rise to its unique chemical reactivity and potential for various applications.

Caption: Chemical structure of (E)-Methyl-3-(4-pyridyl)acrylate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Physical State | Brown solid | [5] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥95-98% | [4] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. Two prominent and effective methods are the Horner-Wadsworth-Emmons reaction and the Heck reaction.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer.[6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[8]

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Experimental Protocol (Adapted from a similar synthesis of the 2-pyridyl isomer): [9]

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve trimethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to -25 °C.

-

Carbanion Formation: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the cooled solution while stirring. Maintain the temperature at -25 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Aldehyde Addition: To this solution, add a solution of pyridine-4-carboxaldehyde in anhydrous THF dropwise. Allow the reaction to proceed at -25 °C for 40 minutes, then warm to 0 °C and stir for an additional hour.

-

Quenching and Extraction: Quench the reaction by adding an aqueous solution of 5% ammonium acetate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with 5% aqueous sodium acetate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield (E)-Methyl-3-(4-pyridyl)acrylate.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is crucial for the quantitative deprotonation of the phosphonate without competing side reactions. The low reaction temperature helps to control the reactivity of the organolithium reagent and improves the stereoselectivity of the olefination. The aqueous workup is designed to remove the water-soluble phosphate byproduct, which is a key advantage of the HWE reaction over the traditional Wittig reaction.[6][10]

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11] This method is highly efficient for the synthesis of 3-substituted acrylates.

Experimental Protocol (General Procedure): [11]

-

Reaction Setup: In a suitable reaction vessel, combine 4-bromopyridine or 4-iodopyridine, methyl acrylate, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine) or a phosphite ligand like trimethyl phosphite.

-

Solvent and Base: Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically a tertiary amine like triethylamine (Et₃N).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration of 1 to 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl halide and subsequent migratory insertion of the alkene. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle. The choice of ligand can influence the efficiency and stability of the catalyst.

Spectral Characterization

Spectroscopic data is vital for the unambiguous identification and characterization of the synthesized compound.

-

¹³C NMR (CDCl₃): Spectral data for (E)-Methyl 3-(pyridine-4-yl)acrylate is available and can be used for structural confirmation.[12]

-

¹H NMR, IR, and Mass Spectrometry: While specific, detailed spectra for this compound were not found in the initial searches, data for the isomeric (E)-Methyl 3-(pyridin-2-yl)acrylate shows characteristic signals: a singlet for the methyl ester protons around 3.82 ppm, and two doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-configuration.[9] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The IR spectrum of acrylates typically displays a strong carbonyl (C=O) stretching band around 1730-1700 cm⁻¹.[13]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and the acrylate moiety.

Reactivity

-

Michael Addition: The acrylate system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reaction is a cornerstone of its utility in forming new C-C, C-N, C-O, and C-S bonds.[14] Various nucleophiles, including amines, thiols, and carbanions, can be added to the activated double bond.[15]

-

Pyridine Nitrogen Reactivity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated, alkylated, or coordinated to metal centers. The electron-withdrawing nature of the acrylate substituent will decrease the basicity of the pyridine nitrogen compared to pyridine itself.

-

Polymerization: Like other acrylates, this compound has the potential to undergo polymerization, which can be initiated by free radicals, anions, or cations. This property is particularly relevant in materials science applications.

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it an attractive building block in several areas of research.

-

Medicinal Chemistry: Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[16][17][18] The acrylate moiety can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors. Furthermore, pyridinyl acrylates can serve as intermediates in the synthesis of more complex bioactive molecules.[19]

-

Materials Science: The ability of the acrylate group to undergo polymerization is key to its use in materials science. Pyridine-containing polymers have applications due to the unique properties conferred by the pyridine moiety, such as its ability to coordinate with metals and its pH-responsiveness.[16][20] Pyridinyl acrylates have been investigated as versatile cross-linkers for the development of tunable hydrogels, which have applications in drug delivery and tissue engineering.[21]

Conclusion

This compound is a valuable and versatile chemical compound with a rich potential for application in both medicinal chemistry and materials science. Its synthesis is achievable through robust and well-established methods like the Horner-Wadsworth-Emmons and Heck reactions. The dual reactivity of the acrylate and pyridine functionalities provides a platform for a wide array of chemical transformations, making it a valuable tool for the modern research scientist. Further experimental determination of its physical properties and exploration of its biological activities will undoubtedly expand its utility in innovative research and development endeavors.

References

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). PubMed. [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.). ResearchGate. [Link]

-

This compound CAS#: 81124-49-4; ChemWhat Code: 1182016. (n.d.). ChemWhat. [Link]

-

SUPPORTING INFORMATION FOR. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. [Link]

-

(E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate | C10H8N2O2 | CID 6160794. (n.d.). PubChem. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (n.d.). ResearchGate. [Link]

-

Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository. [Link]

-

(E)-Methyl 3-(pyridine-4-yl)acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF. (n.d.). ResearchGate. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. (n.d.). Organic Process Research & Development. [Link]

-

ethyl 3-(pyridin-3-yl)acrylate. (2024). ChemBK. [Link]

-

Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]

-

3. 1H NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

-

Methyl 3-(pyridin-4-yl)acrylate. (n.d.). Lead Sciences. [Link]

-

1 H NMR kinetics of the reaction between (E)-methyl... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Document is current. (2022). Crossref. [Link]

-

Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. (2022). OUCI. [Link]

-

(PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (n.d.). ResearchGate. [Link]

-

Methyl acrylate. (n.d.). Wikipedia. [Link]

-

Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF. (n.d.). ResearchGate. [Link]

- Process for the preparation of esters of (meth)acrylic acid. (n.d.).

-

A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

-

United States Patent 19. (n.d.). Googleapis. [Link]

-

Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (n.d.). PubMed. [Link]

Sources

- 1. This compound | 81124-49-4 [chemicalbook.com]

- 2. (E)-Methyl 3-(pyridin-4-yl)acrylate | 81124-49-4 [sigmaaldrich.cn]

- 3. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl (E)-3-(pyridin-4-yl)acrylate | CymitQuimica [cymitquimica.com]

- 5. 3-Pyridin-4-yl-acrylic acid methyl ester [sigmaaldrich.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)-acrylate | 823218-50-4 [amp.chemicalbook.com]

- 14. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 15. Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precu… [ouci.dntb.gov.ua]

- 16. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]

- 17. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. chembk.com [chembk.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of (E)-Methyl 3-(4-pyridyl)acrylate: A Technical Guide

Introduction

(E)-Methyl 3-(4-pyridyl)acrylate is a versatile heterocyclic compound featuring a pyridine ring conjugated with a methyl acrylate moiety. Its structure makes it a valuable building block in organic synthesis, a monomer for specialty polymers, and a scaffold in the development of pharmacologically active agents. The precise confirmation of its molecular structure and purity is paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The narrative emphasizes not just the data itself, but the scientific rationale behind the spectral features and the experimental protocols required to obtain high-fidelity results.

Molecular Structure and Analysis Framework

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. (E)-Methyl 3-(4-pyridyl)acrylate, with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol , possesses several key structural features that give rise to a unique spectroscopic fingerprint.[1][2]

-

Pyridine Ring: A heteroaromatic system whose nitrogen atom and aromaticity significantly influence the chemical environment of adjacent protons and carbons.

-

α,β-Unsaturated Ester: This system includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C). The conjugation between these groups and the pyridine ring dictates many of the characteristic spectral signals.

-

Methyl Group: The ester's methyl group provides a simple, yet distinct, singlet in the ¹H NMR spectrum.

-

E-Stereochemistry: The trans or E-configuration across the olefinic bond is a critical stereochemical feature that is readily confirmed by the magnitude of the proton-proton coupling constant.

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of (E)-Methyl 3-(4-pyridyl)acrylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their geometric arrangement (coupling constants). For this molecule, the key diagnostic feature is the large coupling constant between the vinylic protons (H7 and H8), which is characteristic of a trans (E) double bond.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Dissolve ~5-10 mg of (E)-Methyl 3-(4-pyridyl)acrylate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power and relatively clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay ensures quantitative integration.

-

Number of Scans: 16-32 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation & Interpretation: While a complete, published spectrum for the 4-pyridyl isomer is not readily available in public databases, the spectrum can be reliably predicted based on extensive data for its close structural analogs, such as the 2-pyridyl and 3-pyridyl isomers.[3][4][5]

| Proton Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4, H6 | ~ 8.65 | Doublet (d) | ~ 6.0 | 2H |

| H2, H3 | ~ 7.35 | Doublet (d) | ~ 6.0 | 2H |

| H7 | ~ 7.68 | Doublet (d) | ~ 16.0 | 1H |

| H8 | ~ 6.50 | Doublet (d) | ~ 16.0 | 1H |

| H12 (-OCH₃) | ~ 3.81 | Singlet (s) | N/A | 3H |

Causality Behind Assignments:

-

H4, H6: These protons are ortho to the electron-withdrawing nitrogen atom in the pyridine ring, causing them to be significantly deshielded and appear at the furthest downfield position in the aromatic region.

-

H2, H3: These protons are meta to the nitrogen and are less deshielded, appearing further upfield. Due to the molecule's symmetry, H4/H6 and H2/H3 are chemically equivalent pairs.

-

H7, H8: These are the vinylic protons. H7 is deshielded by the adjacent aromatic ring and appears further downfield than H8. The large coupling constant of ~16.0 Hz is definitive proof of the E (trans) configuration. A cis isomer would exhibit a much smaller coupling constant (typically 10-12 Hz).

-

H12: The protons of the methyl ester group are in a shielded environment and appear as a sharp singlet, as they have no adjacent protons to couple with.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Key signals include the ester carbonyl carbon, the olefinic carbons, the distinct carbons of the pyridine ring, and the methyl carbon. The chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 400 MHz spectrometer operating at a ¹³C frequency of ~100 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Data Presentation & Interpretation: The chemical shifts are predicted based on data from its isomers and related structures.[3][6]

| Carbon Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) |

| C9 (C=O) | ~ 166.5 |

| C4, C6 | ~ 150.5 |

| C1 | ~ 142.0 |

| C7 | ~ 141.8 |

| C2, C3 | ~ 121.5 |

| C8 | ~ 121.0 |

| C12 (-OCH₃) | ~ 52.0 |

Causality Behind Assignments:

-

C9 (Carbonyl): The ester carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms and appears furthest downfield.

-

C4, C6: These carbons, adjacent to the nitrogen, are the most deshielded of the aromatic carbons.

-

C1, C7: The quaternary carbon (C1) and the vinylic carbon attached to it (C7) are in a deshielded region due to their position within the conjugated system.

-

C2, C3, C8: These carbons appear in the typical aromatic/olefinic region.

-

C12 (Methyl): The sp³-hybridized methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. It works by detecting the vibrational frequencies of chemical bonds when they absorb infrared radiation. For (E)-Methyl 3-(4-pyridyl)acrylate, the most prominent and diagnostic peaks will be from the C=O, C=C, C=N, and C-O bonds.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then ratioed against the background to produce the final transmittance or absorbance spectrum.

Data Presentation & Interpretation: The expected absorption bands are based on established correlation tables and data from analogous acrylate compounds.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3050 | Medium | Aromatic & Vinylic C-H Stretch |

| ~ 2950 | Medium | Aliphatic (Methyl) C-H Stretch |

| ~ 1720 | Strong | C=O Stretch (α,β-unsaturated ester) |

| ~ 1640 | Strong | C=C Stretch (alkene, conjugated) |

| ~ 1600, 1560 | Medium | C=C and C=N Stretches (Pyridine Ring) |

| ~ 1280, 1170 | Strong | C-O Stretch (Ester) |

| ~ 980 | Strong | =C-H Bend (Out-of-plane, indicative of E-alkene) |

Causality Behind Assignments:

-

C=O Stretch (~1720 cm⁻¹): This is typically the strongest and most recognizable peak in the spectrum. Its position is slightly lower than a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond, which weakens the C=O bond.

-

C=C Stretch (~1640 cm⁻¹): This peak confirms the presence of the alkene double bond.

-

Pyridine Stretches (~1600, 1560 cm⁻¹): Aromatic rings display characteristic absorptions in this region.

-

C-O Stretches (~1280, 1170 cm⁻¹): Esters show two strong C-O stretching bands, corresponding to the C(=O)-O and O-CH₃ bonds.

-

=C-H Bend (~980 cm⁻¹): A strong out-of-plane (oop) bend in this region is highly diagnostic for a trans-disubstituted alkene.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting charged fragments are detected.

Experimental Protocol (Self-Validating System):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns. A beam of 70 eV electrons bombards the sample molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation:

-

Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 163 , corresponding to the molecular weight of C₉H₉NO₂.[1][2][6] The exact mass can be determined by high-resolution mass spectrometry (HRMS) to be 163.0633, which confirms the elemental composition.[6]

-

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment. The most probable fragmentations involve the ester group, which is a common cleavage point.

Caption: Plausible EI fragmentation pathway for (E)-Methyl 3-(4-pyridyl)acrylate.

Causality Behind Fragmentation:

-

Loss of a Methoxy Radical (m/z 132): A common fragmentation for methyl esters is the alpha-cleavage loss of the methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 132.

-

Loss of a Methoxycarbonyl Radical (m/z 104): Cleavage of the bond between the vinyl group and the carbonyl group results in the loss of the •COOCH₃ radical (59 Da), yielding a pyridylethenyl cation at m/z 104. This is often a very prominent peak.

-

Formation of Pyridyl Cation (m/z 78): The fragment at m/z 104 can further fragment by losing acetylene (C₂H₂, 26 Da) to form the pyridyl cation at m/z 78.

Conclusion

The structural identity and integrity of (E)-Methyl 3-(4-pyridyl)acrylate are definitively established through a multi-technique spectroscopic approach. ¹H NMR confirms the proton framework and the crucial E-stereochemistry of the double bond via a large ~16 Hz coupling constant. ¹³C NMR maps the 8 unique carbon environments of the molecule. IR spectroscopy provides rapid verification of essential functional groups, notably the conjugated ester at ~1720 cm⁻¹. Finally, Mass Spectrometry confirms the correct molecular weight with a molecular ion peak at m/z 163 and reveals characteristic fragmentation patterns. Together, these self-validating analyses provide a comprehensive and trustworthy spectroscopic profile essential for any researcher or developer utilizing this important chemical compound.

References

-

ChemWhat. METHYL-3-(4-PYRIDYL)ACRYLATE CAS#: 81124-49-4. Available at: [Link]

-

Lead Sciences. Methyl 3-(pyridin-4-yl)acrylate. Available at: [Link]

-

SpectraBase. (E)-Methyl 3-(pyridine-4-yl)acrylate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Green Chemistry. Available at: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Available at: [Link]

-

IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, 2024. Available at: [Link]

-

National Institutes of Health (NIH). (E)-Methyl 3-(1H-indol-2-yl)acrylate. Available at: [Link]

-

MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Molecules, 2019. Available at: [Link]

-

PubChem. Ethyl 3-(pyridin-4-yl)acrylate. Available at: [Link]

-

ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Available at: [Link]

-

ResearchGate. FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and.... Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 81124-49-4|(E)-Methyl 3-(pyridin-4-yl)acrylate|BLD Pharm [bldpharm.com]

- 3. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 81124-48-3|Methyl (E)-3-(pyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate [mdpi.com]

- 8. researchgate.net [researchgate.net]

1H NMR and 13C NMR characterization of METHYL-3-(4-PYRIDYL)ACRYLATE

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl-3-(4-pyridyl)acrylate

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent work is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the intricate connectivity and electronic environment of atoms within a molecule.[1][2][3] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile heterocyclic building block. Our objective is not merely to present data but to illuminate the logic behind spectral interpretation, empowering researchers to approach their own analytical challenges with greater confidence and insight.

Experimental Protocol: A Foundation of Quality Data

The integrity of any NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described herein is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[4] However, the choice of solvent can influence chemical shifts, particularly for heterocyclic compounds like pyridines, due to solvent-solute interactions.[5][6][7] If peak overlap occurs or specific interactions are being studied, solvents such as DMSO-d₆ or Acetone-d₆ may be employed.

-

Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

-

Referencing: The residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) or the solvent's carbon signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used as an internal standard for ¹H and ¹³C spectra, respectively.[8] Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.[9]

-

Temperature: 298 K (25 °C).

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and data acquisition.

Structural Analysis of this compound

The molecular structure provides the blueprint for interpreting the NMR spectra. The key is to identify chemically non-equivalent protons and carbons, which will give rise to distinct signals.

Caption: Structure of this compound with atom labeling.

¹H NMR Spectrum: Interpretation and Assignments

The ¹H NMR spectrum is characterized by four distinct regions corresponding to the aromatic (pyridyl), vinylic (acrylate), and aliphatic (methyl ester) protons.

-

Pyridyl Protons (HA, HC): The pyridine ring produces two signals.

-

δ ≈ 8.6 ppm (HA, 2H, doublet): These are the protons ortho to the electron-withdrawing nitrogen atom. This proximity causes significant deshielding, shifting them far downfield. They appear as a doublet due to coupling with the adjacent HC protons.

-

δ ≈ 7.3 ppm (HC, 2H, doublet): These are the protons meta to the nitrogen. They are less deshielded than HA and appear further upfield. They are split into a doublet by the HA protons.

-

-

Vinylic Protons (HH, HF): The two protons on the carbon-carbon double bond are chemically non-equivalent.

-

δ ≈ 7.6 ppm (HH, 1H, doublet): This proton is on the carbon adjacent to the electron-withdrawing pyridine ring (CF). It is deshielded and appears downfield. It is split into a doublet by the other vinylic proton, HF.

-

δ ≈ 6.5 ppm (HF, 1H, doublet): This proton is on the carbon adjacent to the carbonyl group (CH). It is less deshielded than HH.

-

Coupling Constant (JHF): A key diagnostic feature is the large coupling constant between HH and HF, expected to be approximately 16 Hz. This magnitude is characteristic of a trans relationship across the double bond, confirming the (E)-isomer geometry.[10]

-

-

Methyl Protons (HG):

-

δ ≈ 3.8 ppm (HG, 3H, singlet): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is typical for protons on a carbon attached to an ester oxygen.

-

¹³C NMR Spectrum: Interpretation and Assignments

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as there is no molecular symmetry that would make any carbons chemically equivalent.

-

Carbonyl Carbon (CI):

-

Pyridyl Carbons (CA, CB, CC):

-

δ ≈ 150 ppm (CA): The two carbons ortho to the nitrogen are highly deshielded.

-

δ ≈ 121 ppm (CC): The two carbons meta to the nitrogen are less deshielded.

-

δ ≈ 142 ppm (CB): The carbon para to the nitrogen (the point of attachment to the acrylate group) will have a distinct chemical shift in the aromatic region.

-

-

Vinylic Carbons (CF, CH):

-

δ ≈ 144 ppm (CF): The carbon attached to the pyridine ring is deshielded by the aromatic system.

-

δ ≈ 120 ppm (CH): The carbon adjacent to the carbonyl group appears further upfield.

-

-

Methyl Carbon (CG):

-

δ ≈ 52 ppm: The methyl ester carbon appears in the typical region for an sp³ carbon singly bonded to an oxygen atom.[12]

-

Summary of NMR Data

The following table summarizes the expected NMR spectral data for this compound in CDCl₃. Experimental values may vary slightly based on solvent and concentration.

| Assignment | ¹H NMR δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR δ (ppm) |

| HA / CA | ~ 8.6 | Doublet | ~ 6 | ~ 150 |

| HC / CC | ~ 7.3 | Doublet | ~ 6 | ~ 121 |

| CB | - | - | - | ~ 142 |

| HH / CF | ~ 7.6 | Doublet | ~ 16 | ~ 144 |

| HF / CH | ~ 6.5 | Doublet | ~ 16 | ~ 120 |

| HG / CG | ~ 3.8 | Singlet | - | ~ 52 |

| CI (C=O) | - | - | - | ~ 166 |

Note: The exact chemical shifts for the pyridyl and vinylic carbons can be definitively assigned using 2D NMR techniques like HSQC and HMBC.

Conclusion: A Cohesive Structural Narrative

The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and self-consistent structural confirmation of this compound. The number of signals, their chemical shifts, multiplicities, and coupling constants all align with the proposed structure. In particular, the characteristic downfield shifts of the α-pyridyl protons and the large trans-vinylic coupling constant are powerful diagnostic indicators. This guide serves as a framework for the rigorous application of NMR spectroscopy, demonstrating how fundamental principles, when applied systematically, lead to an unambiguous and authoritative structural assignment.

References

-

Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO. Available at: [Link]

-

A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

-

solvent effect on the 1 h nmr spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Semantic Scholar. Available at: [Link]

-

SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy. Michigan State University Chemistry. Available at: [Link]

-

NMR Spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Available at: [Link]

-

A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

-

Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. American Chemical Society. Available at: [Link]

-

Complex Coupling in Proton Spectra. Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectroscopy. Thieme. Available at: [Link]

-

(E)-Methyl 3-(pyridine-4-yl)acrylate. SpectraBase. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical properties of METHYL-3-(4-PYRIDYL)ACRYLATE (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-3-(4-pyridyl)acrylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine ring and a methyl acrylate moiety, suggests a range of potential applications, from the synthesis of novel polymers to the development of new therapeutic agents. The pyridine nitrogen offers a site for hydrogen bonding and potential coordination with biological targets, while the acrylate group provides a versatile handle for polymerization and Michael additions. A thorough understanding of its fundamental physical properties—melting point, boiling point, and solubility—is paramount for its effective use in research and development, particularly in the context of drug design and formulation where these characteristics profoundly influence a compound's behavior and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It further details the standard experimental methodologies for determining these properties, offering insights into the principles behind these techniques.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value, and specific experimental solubility data is not widely available. The solubility profile is therefore inferred based on the molecule's structural features.

| Physical Property | Value/Predicted Value | Source/Method |

| Melting Point | 72 °C | Experimental |

| Boiling Point | 277.8 ± 15.0 °C | Predicted |

| Solubility | Inferred Profile | |

| Water | Sparingly soluble to slightly soluble | Structural Analysis |

| Ethanol | Soluble | Structural Analysis |

| Dimethyl Sulfoxide (DMSO) | Soluble | Structural Analysis |

| Dichloromethane (DCM) | Soluble | Structural Analysis |

In-Depth Analysis and Experimental Determination

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and purity assessment. The experimentally determined melting point of this compound is 72 °C.

The capillary melting point method is a common and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered on a watch glass.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more precise measurement.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The predicted boiling point of this compound is 277.8 ± 15.0 °C. This relatively high boiling point is expected due to the presence of the polar pyridine ring, which increases intermolecular forces compared to its non-heterocyclic analog, methyl acrylate.

For a sufficient quantity of a liquid, the boiling point can be accurately determined by distillation.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample and Boiling Chips: The liquid sample (this compound, if in liquid form) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises, and when the vapor temperature stabilizes while the liquid is actively distilling, this temperature is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Causality Behind Experimental Choices:

-

Boiling Chips: These prevent "bumping" or sudden, violent boiling by providing nucleation sites for bubbles to form.

-

Thermometer Placement: Correct placement is crucial to measure the temperature of the vapor that is in equilibrium with the liquid, which is the true boiling point.

Solubility

Structural Analysis and Predicted Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic solutions, which would significantly increase its aqueous solubility. The nitrogen atom can also act as a hydrogen bond acceptor, contributing to some solubility in protic solvents.

-

Methyl Ester Group: The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Overall Structure: The molecule has both polar (pyridine and ester) and nonpolar (the hydrocarbon backbone) regions. This amphiphilic character suggests it will have moderate solubility in a range of solvents.

Predicted Solubility Profile:

-

Water: Expected to be sparingly to slightly soluble in neutral water. Its solubility should increase in acidic aqueous solutions due to the protonation of the pyridine nitrogen.

-

Polar Protic Solvents (e.g., Ethanol): Expected to be soluble due to the potential for hydrogen bonding with the pyridine nitrogen and the ester oxygen.

-

Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): Expected to be soluble due to favorable dipole-dipole interactions.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, dichloromethane) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature and Agitation: These conditions are crucial for reaching a true thermodynamic equilibrium.

-

Analytical Quantification: Provides a precise and accurate measurement of the dissolved solute concentration.

Synthesis and Potential Applications in Drug Development

This compound can be synthesized through various methods, with a common approach being the esterification of 3-(4-pyridyl)acrylic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Given its structural features, this compound is a promising scaffold in drug design and development. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The acrylate moiety can act as a Michael acceptor, allowing for covalent modification of target proteins, a strategy employed in the design of certain enzyme inhibitors. Furthermore, the ester can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a prodrug. The overall molecule could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, including its melting point, predicted boiling point, and an inferred solubility profile. Standard, validated experimental protocols for the determination of these properties have been outlined to guide researchers in their laboratory work. While further experimental data, particularly on solubility, is needed for a complete characterization, the information presented here serves as a valuable resource for scientists and professionals working with this versatile compound in the fields of drug development and materials science.

References

-

PrepChem. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available at: [Link]

- Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(17), 2432–2437.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2019; 24(19):3484.

-

LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

An In-Depth Technical Guide to Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol via the Horner-Wadsworth-Emmons reaction, characteristic spectroscopic data for structural confirmation, and an analysis of its chemical reactivity, particularly as a Michael acceptor. Furthermore, we explore its application as a key intermediate in the synthesis of complex molecular scaffolds relevant to drug discovery, such as those found in Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate is a pyridyl-substituted α,β-unsaturated ester. The "(2E)" designation specifies the trans geometry of the alkene, which is the thermodynamically more stable isomer and the predominant product of its most common synthetic routes.

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | [1] |

| Primary CAS Number | 81124-49-4 | [1] |

| Alternative CAS Number | 7340-34-3 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | ~72 °C | |

| Boiling Point | ~277.8 °C (Predicted) | |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The (E)-stereoisomer of Methyl 3-(4-pyridyl)acrylate is efficiently and stereoselectively synthesized using the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. The use of a stabilized ylide, such as that derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)-alkene.[3] The primary advantage over the classical Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2]

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of methyl (E)-cinnamates.[4]

Materials:

-

Trimethyl phosphonoacetate (1.1 eq)

-

Sodium methoxide (25 wt% solution in methanol, 1.1 eq) or Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

-

Pyridine-4-carboxaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF. Add trimethyl phosphonoacetate (1.1 eq). Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium methoxide solution (1.1 eq) dropwise or sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).

-

Aldehyde Addition: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring ylide solution at room temperature over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate as a white solid.

Spectroscopic Characterization

Accurate structural elucidation and confirmation are paramount. The following data represent the characteristic spectral signatures of Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is characterized by distinct signals for the aromatic pyridine protons, the vinylic protons of the acrylate backbone, and the methyl ester protons. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is definitive proof of the (E)- or trans-configuration.

-

Predicted Chemical Shifts (CDCl₃, 400 MHz): δ 8.65 (d, 2H, H-α to N), 7.35 (d, 2H, H-β to N), 7.68 (d, 1H, J ≈ 16.0 Hz, pyridyl-CH =CH), 6.55 (d, 1H, J ≈ 16.0 Hz, CH=CH -CO₂Me), 3.80 (s, 3H, -OCH₃).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Predicted Chemical Shifts (CDCl₃, 100 MHz): δ 166.5 (C=O), 150.5 (C-α to N), 144.0 (Pyridyl-CH=C H), 141.5 (C-γ to N), 121.0 (C-β to N), 120.5 (C H=CH-CO₂Me), 52.0 (-OCH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic/Vinylic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H (methyl) |

| ~1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1600, ~1550 | C=C, C=N Stretch | Pyridine Ring |

| ~1250-1150 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight.

-

ESI-MS: [M+H]⁺ calculated for C₉H₉NO₂: 164.0655; found: 164.0657.

Chemical Reactivity and Mechanistic Pathways

The primary mode of reactivity for Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate is dictated by the electron-deficient double bond, making it an excellent Michael acceptor. This allows for conjugate (1,4-) addition of a wide range of soft nucleophiles.

Michael Addition Reaction

The Michael addition involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond. This reaction is fundamental in synthetic organic chemistry for carbon-carbon and carbon-heteroatom bond formation.

Caption: Michael addition reaction workflow.

Insight for Drug Development: This reactivity is particularly valuable in drug discovery for scaffold diversification. A library of analogues can be rapidly synthesized by reacting Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate with various nucleophiles, such as thiols, amines, and stabilized carbanions. This allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold. For instance, the addition of thiols (thiol-Michael addition) is a highly efficient "click" reaction that proceeds under mild conditions, making it ideal for late-stage functionalization in a synthetic route.[5]

Applications in Drug Discovery and Development

The pyridyl moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The acrylate portion of the molecule provides a reactive handle for elaboration into more complex structures. While direct incorporation into an approved drug is not widely documented, its role as a versatile intermediate is evident in the synthesis of scaffolds targeting key biological pathways.

Intermediate for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it a high-interest therapeutic target.[6] Many potent GSK-3 inhibitors feature a substituted pyridine or pyrimidine core. For example, the 6-aryl-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent inhibitor of GSK-3.[7]

The synthesis of such complex heterocyclic systems often requires building blocks that can undergo cyclization and annulation reactions. Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate serves as an ideal precursor for creating substituted pyridine derivatives. Through Michael addition followed by intramolecular cyclization reactions, the acrylate backbone can be transformed into a new fused ring system, a common strategy in the construction of kinase inhibitor libraries.

Sources

- 1. Methyl (2E)-3-(4-pyridinyl)-2-propenoate | C9H9NO2 | CID 5357688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C10H9FO2 | CID 958751 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-pyridyl)acrylate

Foreword: The Strategic Importance of Pyridyl Acrylates in Medicinal Chemistry

Methyl 3-(4-pyridyl)acrylate stands as a pivotal molecular scaffold in the landscape of modern drug discovery and development. As a substituted acrylate, it belongs to a class of compounds known for their utility as versatile intermediates in the synthesis of complex pharmaceutical agents. The presence of the pyridine ring, a common motif in bioactive molecules, imparts unique physicochemical properties, including the potential for hydrogen bonding and salt formation, which are critical for modulating pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the initial synthesis of methyl 3-(4-pyridyl)acrylate, delving into the underlying chemical principles, detailed experimental protocols, and the mechanistic rationale that underpins its creation.

The Genesis of a Scaffold: A Tale of Two Reactions

While a singular, seminal publication detailing the "discovery" of methyl 3-(4-pyridyl)acrylate is not readily apparent in the historical chemical literature, its synthesis can be logically approached through well-established and robust named reactions. The two most prominent and historically significant methods for the formation of such α,β-unsaturated esters are the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) Reaction . This guide will focus on the Knoevenagel condensation as a likely route for its initial preparation, given the ready availability of the starting materials and the reaction's historical precedence.

The Knoevenagel Condensation: A Reliable Path to C-C Bond Formation

The Knoevenagel condensation, named after the German chemist Emil Knoevenagel, is a modification of the aldol condensation. It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is particularly effective for the synthesis of electron-deficient alkenes.[2]

The strategic choice of the Knoevenagel condensation for the synthesis of methyl 3-(4-pyridyl)acrylate hinges on the reaction between pyridine-4-carboxaldehyde and a methyl ester with an activated methylene group, such as methyl acetate in the presence of a suitable base.

The Knoevenagel Synthesis of Methyl 3-(4-pyridyl)acrylate: A Detailed Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of methyl 3-(4-pyridyl)acrylate via the Knoevenagel condensation. The protocol is designed to be a self-validating system, with clear rationales for each step.

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Pyridine-4-carboxaldehyde | 107.11 | 10.71 g | 0.1 | 1.0 |

| Methyl acetate | 74.08 | 22.22 g (24.0 mL) | 0.3 | 3.0 |

| Sodium methoxide | 54.02 | 5.40 g | 0.1 | 1.0 |

| Toluene | - | 100 mL | - | - |

| Glacial acetic acid | 60.05 | ~6.0 g (5.7 mL) | ~0.1 | ~1.0 |

| Saturated aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | 10 g | - | - |

| Reaction Temperature | - | Reflux (approx. 110 °C) | - | - |

| Reaction Time | - | 4-6 hours | - | - |

| Expected Yield | 163.17 | ~13.0 - 14.7 g | - | ~80-90% |

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pyridine-4-carboxaldehyde (10.71 g, 0.1 mol) and toluene (100 mL).

-

Rationale: Toluene serves as an inert solvent capable of reaching the required reflux temperature. A dry apparatus is crucial as the base, sodium methoxide, is moisture-sensitive.

-

-

Addition of Base: Add sodium methoxide (5.40 g, 0.1 mol) to the stirring solution.

-

Rationale: Sodium methoxide is a strong base that will deprotonate methyl acetate to form the nucleophilic enolate ion.

-

-

Addition of Methyl Acetate: Add methyl acetate (24.0 mL, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Rationale: A slow, dropwise addition helps to control any initial exotherm and ensures efficient formation of the enolate.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation reaction to proceed to completion.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by the slow addition of glacial acetic acid (~5.7 mL, 0.1 mol) with stirring.

- Rationale: Neutralization quenches the reaction and protonates any remaining base. c. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL).

- Rationale: This wash removes any excess acetic acid. d. Wash with brine (50 mL).

- Rationale: Brine helps to break any emulsions and begins the drying process. e. Separate the organic layer and dry over anhydrous magnesium sulfate (10 g).

- Rationale: Removal of residual water is essential before solvent evaporation.

-

Purification: a. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. b. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Unveiling the Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-understood, multi-step mechanism.

-

Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent or another proton source to yield a β-hydroxy ester.

-

Dehydration: Under the reaction conditions, the β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, methyl 3-(4-pyridyl)acrylate. This step is often the driving force for the reaction.

An Alternative Pathway: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and highly stereoselective alternative for the synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-alkene.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]

A plausible HWE synthesis of methyl 3-(4-pyridyl)acrylate would involve the reaction of pyridine-4-carboxaldehyde with trimethyl phosphonoacetate in the presence of a strong base like sodium hydride.

HWE Reaction Scheme

An advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which can simplify the purification of the final product.[4]

Characterization and Validation

The identity and purity of the synthesized methyl 3-(4-pyridyl)acrylate would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing the chemical shifts and coupling constants of the protons and carbons. The characteristic vinyl protons of the acrylate moiety would be readily identifiable, and their coupling constant would confirm the (E)-stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, including the C=O stretch of the ester, the C=C stretch of the alkene, and the characteristic vibrations of the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

Conclusion: A Foundation for Future Discovery